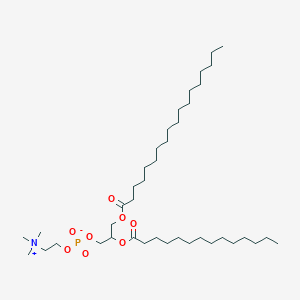
(3-Octadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions involving glycerol, stearic acid, and myristic acid . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone .
Industrial Production Methods
In industrial settings, the production of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Stearic acid, myristic acid, and glycerophosphocholine.
Wissenschaftliche Forschungsanwendungen
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Wirkmechanismus
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its role in the formation of lipid bilayers. It interacts with other lipids and proteins in the cell membrane, influencing membrane fluidity and permeability . The compound can also act as a surfactant, reducing surface tension and facilitating the formation of liposomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine: Similar structure but with the positions of the fatty acid chains reversed.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains different fatty acid chains, leading to variations in physical and chemical properties.
Uniqueness
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of stearoyl and myristoyl chains, which confer distinct properties such as phase transition temperature and membrane fluidity . This makes it particularly useful in the study of lipid bilayers and the development of liposomal drug delivery systems .
Eigenschaften
Molekularformel |
C40H80NO8P |
|---|---|
Molekulargewicht |
734.0 g/mol |
IUPAC-Name |
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 |
InChI-Schlüssel |
MZWGYEJOZNRLQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
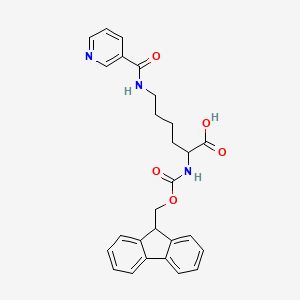

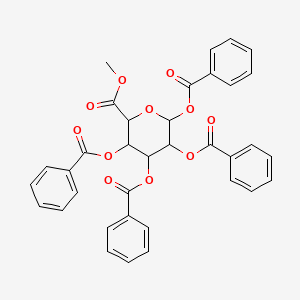
![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
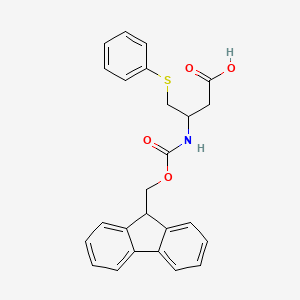
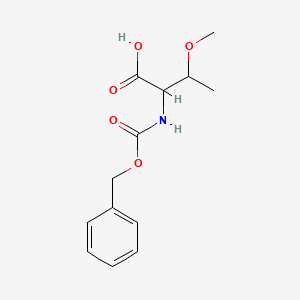

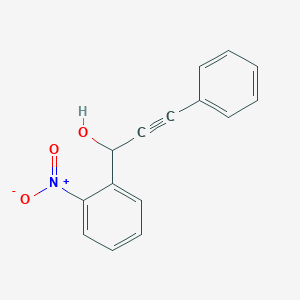
![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)
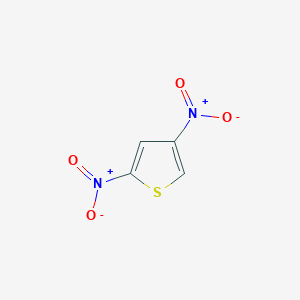
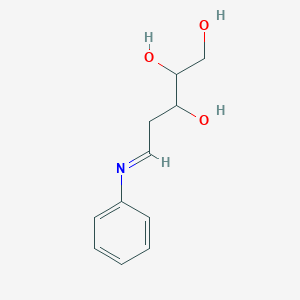
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)
